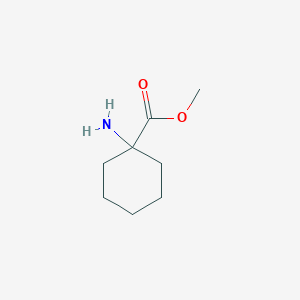

Methyl 1-aminocyclohexane-1-carboxylate

Description

Significance in Organic Synthesis and Medicinal Chemistry Building Blocks

Methyl 1-aminocyclohexane-1-carboxylate serves as a versatile building block for constructing more complex molecular architectures. Its utility stems from the presence of a conformationally restricted cyclic scaffold. nih.govnih.gov Such constrained amino acids are crucial in medicinal chemistry for several reasons:

Peptide Modification: When incorporated into peptides, these non-natural amino acids can induce specific secondary structures, such as turns and helices. acs.org This conformational rigidity can enhance the peptide's binding affinity to biological targets and improve its stability against enzymatic degradation. nih.gov

Scaffold for Novel Therapeutics: The cyclohexane (B81311) ring provides a robust three-dimensional framework upon which various functional groups can be elaborated. This makes it a valuable starting point for the synthesis of small molecule drugs. The parent compound, 1-aminocyclohexanecarboxylic acid, has been shown to stabilize protein motifs, highlighting its potential in designing new biomaterials and nanostructures. nih.gov

Precursors for Bioactive Compounds: α,α-disubstituted α-amino acids are precursors to a wide range of biologically active compounds and are considered highly valuable scaffolds in drug discovery. researchgate.net

Structural Features and Chemical Versatility

The key to the compound's utility lies in its distinct molecular structure. It features a cyclohexane ring with both a primary amine (-NH₂) and a methyl ester (-COOCH₃) group attached to the same carbon atom (C1).

Quaternary Alpha-Carbon: The C1 carbon is a quaternary, non-chiral center. The attachment of the amino and carboxylate groups to the same carbon of a cyclic system creates a highly constrained structure. nih.gov This rigidity is a significant departure from the flexibility of natural, linear amino acids.

Dual Functionality: The molecule possesses two key reactive sites: the nucleophilic amino group and the electrophilic ester carbonyl group. This dual functionality allows for a wide range of chemical transformations.

Chemical Reactivity: The amino group can readily undergo reactions such as acylation to form amides, alkylation, and reactions with aldehydes and ketones to form Schiff bases. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides through reaction with other amines. rsc.org This chemical versatility allows chemists to readily incorporate this motif into larger, more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 4507-57-7 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| SMILES | COC(C1(N)CCCCC1)=O |

| InChI Key | XWTXJFNFHDZJDR-UHFFFAOYSA-N |

Table 2: Computational Data

| Descriptor | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 52.32 Ų |

| LogP (Octanol-Water Partition Coefficient) | 0.821 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 1-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDTUMQGDPZWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398763 | |

| Record name | Methyl 1-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4507-57-7 | |

| Record name | Methyl 1-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-aminocyclohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 1 Aminocyclohexane 1 Carboxylate

Esterification of 1-Aminocyclohexane-1-carboxylic Acid Precursors

The most common approach for the synthesis of Methyl 1-aminocyclohexane-1-carboxylate involves the esterification of 1-aminocyclohexane-1-carboxylic acid. This process is often challenged by the presence of the amino group, which can undergo side reactions. To circumvent this, specific reagents and conditions are employed to selectively target the carboxylic acid functionality.

Thionyl Chloride Mediated Esterification

The use of thionyl chloride (SOCl₂) in methanol (B129727) is a well-established method for the esterification of amino acids. This reaction proceeds through the in situ formation of an acid chloride, which is subsequently esterified by the alcohol. The amino group is protected from reacting with thionyl chloride by its protonation under the acidic conditions generated during the reaction.

The general procedure involves the slow addition of thionyl chloride to a suspension of the amino acid in methanol at low temperatures, typically 0-5°C. The reaction mixture is then heated to reflux to drive the reaction to completion. The excess solvent and thionyl chloride are subsequently removed under reduced pressure, and the resulting product is often isolated as its hydrochloride salt. This method is advantageous due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.

A typical reaction scheme for this transformation is as follows:

Reaction Scheme for Thionyl Chloride Mediated Esterification

| Reactant | Reagents | Product |

| 1-Aminocyclohexane-1-carboxylic Acid | 1. SOCl₂, Methanol | This compound hydrochloride |

| 2. Reflux |

Trimethylchlorosilane Catalyzed Esterification

An alternative and often milder method for the esterification of amino acids is the use of trimethylchlorosilane (TMSCl) in methanol. This system offers a convenient and efficient route to the corresponding methyl esters. The reaction is typically carried out at room temperature, avoiding the need for heating, which can be beneficial for sensitive substrates. nih.gov

The proposed mechanism involves the in situ generation of HCl from the reaction of TMSCl and methanol, which then catalyzes the esterification. The amino group is again protected by protonation. A general procedure involves the slow addition of trimethylchlorosilane to the amino acid in methanol, followed by stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by concentrating the reaction mixture. nih.gov

This method has been successfully applied to a wide range of amino acids, including both natural and synthetic ones, affording the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov

Table of Yields for TMSCl-Catalyzed Esterification of Various Amino Acids nih.gov

| Amino Acid | Product | Yield (%) |

| Glycine | Glycine methyl ester hydrochloride | 98 |

| L-Alanine | L-Alanine methyl ester hydrochloride | 96 |

| L-Valine | L-Valine methyl ester hydrochloride | 95 |

| L-Leucine | L-Leucine methyl ester hydrochloride | 97 |

| L-Isoleucine | L-Isoleucine methyl ester hydrochloride | 96 |

| L-Proline | L-Proline methyl ester hydrochloride | 98 |

| L-Phenylalanine | L-Phenylalanine methyl ester hydrochloride | 95 |

| L-Tyrosine | L-Tyrosine methyl ester hydrochloride | 92 |

| L-Tryptophan | L-Tryptophan methyl ester hydrochloride | 94 |

| L-Serine | L-Serine methyl ester hydrochloride | 90 |

| L-Threonine | L-Threonine methyl ester hydrochloride | 91 |

| L-Aspartic Acid | L-Aspartic acid dimethyl ester hydrochloride | 93 |

| L-Glutamic Acid | L-Glutamic acid dimethyl ester hydrochloride | 94 |

| L-Lysine | L-Lysine methyl ester dihydrochloride | 92 |

| L-Arginine | L-Arginine methyl ester dihydrochloride | 90 |

This table showcases the general applicability and high efficiency of the TMSCl/methanol system for the esterification of various amino acid structures.

Alternative Synthetic Routes and Analog Generation

While direct esterification is the most straightforward method, alternative strategies can be employed for the synthesis of this compound and its analogs. These routes often involve the modification of a pre-existing cyclohexane (B81311) ring or the construction of the ring system with the desired functionalities in place.

One approach to generating analogs involves the synthesis of substituted aminocyclohexanecarboxylic acids followed by esterification. For example, the synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives has been reported through the hydrogenation of p-aminobenzoic acid derivatives using catalysts such as Ruthenium on carbon (Ru/C). google.com The resulting mixture of cis and trans isomers can then be subjected to esterification. Furthermore, methods for the epimerization of the less desired cis isomer to the trans isomer have been developed, often employing a base such as potassium tert-butoxide. quickcompany.in This highlights a pathway to stereochemically defined analogs.

Another strategy for analog generation involves starting with a different cyclic precursor. For instance, the synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives has been achieved starting from a bicyclic β-lactam. beilstein-journals.org This demonstrates the potential for creating analogs with different ring sizes and substitutions through multi-step synthetic sequences.

The generation of analogs can also be achieved by modifying the amino or carboxylate group of this compound itself. For example, the amino group can be acylated or alkylated to produce a variety of N-substituted derivatives.

While specific alternative routes for the direct synthesis of the parent this compound are not extensively detailed in the provided results, the principles of organic synthesis allow for theoretical pathways such as the Strecker amino acid synthesis from 1-oxocyclohexanecarboxylic acid or a Bucherer-Bergs reaction from cyclohexanone (B45756) and subsequent esterification. However, the direct esterification of the readily available 1-aminocyclohexane-1-carboxylic acid remains the most practical and commonly employed method.

Chemical Reactivity and Mechanistic Investigations of Methyl 1 Aminocyclohexane 1 Carboxylate Derivatives

Radical Relay Carbonylative Annulation Pathways

A significant advancement in the use of Methyl 1-aminocyclohexane-1-carboxylate derivatives involves a photoinduced radical relay carbonylative annulation (RRCA) strategy. This method provides an efficient route to synthesizing β-lactams, which are crucial structural motifs in many pharmaceuticals. The process leverages the principles of radical chemistry and photoredox catalysis to construct the strained four-membered ring system. beilstein-journals.org

β-Amino Acyl Radical Intermediate Generation and Cyclization

The core of the RRCA strategy is the generation and subsequent cyclization of a key β-amino acyl radical intermediate. The process is initiated using an allylated derivative of this compound as a template substrate. In a representative reaction, this substrate is treated with an electrophilic radical precursor, such as ethyl difluorobromoacetate, under a carbon monoxide (CO) atmosphere. beilstein-journals.org

The reaction mechanism begins with the formation of a radical from the precursor, which then adds to the alkene moiety of the allylated substrate. This step generates a tertiary carbon radical. This radical, in turn, is trapped by a molecule of carbon monoxide to form the critical β-amino acyl radical intermediate. This intermediate then undergoes a 4-exo-trig cyclization, where the acyl radical attacks the nitrogen atom of the amino group, forming the C–N bond and constructing the β-lactam ring. This radical relay process, which efficiently connects acyl radicals with nucleophiles, provides a novel method for building the β-lactam skeleton. beilstein-journals.org

Photoinduced Catalysis and Reaction Mechanism Elucidation

The carbonylative annulation is facilitated by photoinduced catalysis under mild conditions. Extensive screening has shown that the reaction proceeds with high efficiency using an organic photoredox catalyst, with 4CzIPN (2 mol%) being particularly effective. The transformation is typically carried out at room temperature under blue light irradiation and a high pressure of carbon monoxide (40 bar). beilstein-journals.org

The choice of base and solvent is critical for optimizing the reaction yield. A weak ionic base like disodium (B8443419) phosphate (B84403) (Na₂HPO₄) is preferred, as stronger bases can lead to formylation of the amine, which inhibits the desired cyclization. Acetonitrile has been identified as the optimal solvent, whereas protic solvents like methanol (B129727) significantly suppress the reaction, likely by acting as competitive nucleophiles. The high pressure of CO is necessary to ensure efficient trapping of the sp² carbon radical, as lower pressures result in slower reaction rates and reduced yields. beilstein-journals.org

Table 1: Optimization of Reaction Conditions for Photoinduced Radical Relay Carbonylative Annulation beilstein-journals.org

| Entry | Photocatalyst | Base | Solvent | CO Pressure (bar) | Yield (%) |

| 1 | 4CzIPN | Na₂HPO₄ | CH₃CN | 40 | 86 |

| 2 | fac-Ir(ppy)₃ | Na₂HPO₄ | CH₃CN | 40 | 75 |

| 3 | Ru(bpy)₃Cl₂ | Na₂HPO₄ | CH₃CN | 40 | 68 |

| 4 | Eosin Y | Na₂HPO₄ | CH₃CN | 40 | 45 |

| 5 | None | Na₂HPO₄ | CH₃CN | 40 | 0 |

| 6 | 4CzIPN | K₂CO₃ | CH₃CN | 40 | 32 |

| 7 | 4CzIPN | DBU | CH₃CN | 40 | 15 |

| 8 | 4CzIPN | Na₂HPO₄ | THF | 40 | 46 |

| 9 | 4CzIPN | Na₂HPO₄ | CH₃OH | 40 | Trace |

| 10 | 4CzIPN | Na₂HPO₄ | CH₃CN | 10 | 25 |

Competition Between Single and Double Carbonylation

In the context of radical carbonylation, there can be competition between single and double carbonylation pathways. For the allylated this compound substrate, the reaction proceeds selectively via a single carbonylation to yield the β-lactam. beilstein-journals.org However, the nature of the radical intermediate can influence the outcome. For instance, in a competitive experiment involving both the tertiary radical derived from the title compound and a secondary carbon radical from α-methyl allylamine, the secondary radical showed a stronger ability to capture CO. This suggests that the reverse decarbonylation reaction may be faster for the more stable tertiary carbon acyl radical. In other systems, particularly with aromatic amines, single carbonylation products are exclusively formed and isolated, indicating that if an acyl radical is oxidized to an acyl cation, it is quenched by the amine nucleophile without undergoing further reactions. beilstein-journals.org

Nucleophilic Substitution and Condensation Reactions

The primary amine and methyl ester functional groups of this compound allow it to participate in a variety of nucleophilic substitution and condensation reactions. The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile. savemyexams.com

As a nucleophile, the amine can react with electrophiles such as haloalkanes. This reaction proceeds via nucleophilic substitution, where the amine displaces the halide to form a new carbon-nitrogen bond, leading to secondary amines. savemyexams.comchemguide.co.uk These reactions, however, can lead to multiple substitutions, producing tertiary amines and even quaternary ammonium (B1175870) salts, unless a large excess of the initial amine is used to favor the formation of the primary substitution product. savemyexams.com

Condensation reactions are another important class of transformations for this molecule. The amino group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form amides. This is a fundamental reaction in peptide synthesis. libretexts.orglibretexts.org When two amino acids combine, the amino group of one molecule reacts with the carboxyl group of another to form a peptide bond, with the elimination of a water molecule. libretexts.org Similarly, the methyl ester group can undergo condensation reactions. For example, it can be hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylate salt, or it can react with other alcohols (transesterification) or amines (amidation) under appropriate catalytic conditions. libretexts.org

Alkenylation Strategies for Bridged Bicyclic Systems

Derivatives of this compound are potential precursors for the synthesis of complex, sp³-rich bridged bicyclic systems, which are highly sought-after motifs in medicinal chemistry. acsgcipr.org Alkenylation strategies, particularly those involving photochemical methods, provide a powerful means to construct these rigid molecular frameworks. acsgcipr.orgchemscene.com

One such strategy involves the conversion of the amino group into an imine, which can then participate in photochemical reactions with alkenes. acsgcipr.org This approach has been successfully used to upgrade bicyclo[1.1.1]pentan-1-amines to more complex bicyclo[3.1.1]heptan-1-amines. In this process, a photoexcited imine exhibits N-centered radical character, which facilitates the homolytic cleavage of an adjacent strained ring or bond, initiating a radical cyclization cascade with an alkene. This method allows for the formation of two new C-C bonds to build the bridged bicyclic core. The resulting imine products can be easily hydrolyzed to yield the primary amine building blocks. acsgcipr.orgchemscene.com This strategy highlights a pathway to convert simple aminocycloalkanes into poly-substituted, stereochemically complex bridged systems.

The intramolecular Diels-Alder (IMDA) reaction represents another valuable method for synthesizing bridged bicyclic structures. libretexts.org While not a direct alkenylation of the amino group, this strategy could be applied to derivatives of this compound where the cyclohexane (B81311) ring is appended with a diene and a dienophile. The IMDA reaction is a powerful tool for creating both carbocyclic and heterocyclic bridged systems, such as bicyclo[5.3.1]undecane and bicyclo[4.3.1]decane ring systems, which are present in numerous biologically active natural products. libretexts.org

Applications As a Synthetic Building Block in Complex Molecule Construction

Synthesis of β-Lactam Scaffolds

The synthesis of β-lactams, or azetidin-2-ones, is a cornerstone of medicinal chemistry, primarily due to their presence in a wide array of antibiotics. nih.gov The most common methods for constructing this four-membered ring include the Staudinger ketene-imine [2+2] cycloaddition and ester enolate-imine cyclocondensation. nih.gov

Stereocontrol in β-Lactam Formation

Achieving specific stereochemistry (cis- or trans-) at the newly formed chiral centers is a critical aspect of β-lactam synthesis. nih.gov The stereochemical outcome of reactions like the Staudinger cycloaddition is influenced by the geometry of the imine and ketene (B1206846) components, as well as the reaction conditions. nih.gov Chiral auxiliaries and catalysts are frequently employed to induce high levels of diastereoselectivity and enantioselectivity. nih.gov

Despite the extensive research in this field, no specific examples or methodologies detailing the use of Methyl 1-aminocyclohexane-1-carboxylate as a direct precursor for stereocontrolled β-lactam formation were identified in the surveyed literature.

Late-Stage Modification of Bioactive Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthetic sequence. nih.govrsc.org This approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. nih.gov

There is no available research demonstrating the application of this compound for the late-stage modification of existing bioactive scaffolds to introduce a β-lactam or any other functionality.

Incorporation into Pyrimidine-Based Molecular Architectures

Pyrimidine (B1678525) is a fundamental heterocyclic scaffold found in nucleic acids and numerous pharmaceuticals. nih.gov Synthetic strategies for pyrimidines are diverse and well-developed, often involving the condensation of a three-carbon component (like a β-dicarbonyl compound) with an N-C-N unit (like an amidine or urea). nih.govamazonaws.com

No documented synthetic routes utilizing this compound for the construction of pyrimidine-based molecular architectures were found. The structure of this amino ester does not align with the typical precursors used in established pyrimidine ring-forming reactions.

Utility in the Synthesis of N-Heterocyclic Derivatives

As a cyclic amino acid derivative, this compound holds theoretical potential as a precursor for various nitrogen-containing heterocyclic compounds. openmedicinalchemistryjournal.com The transformation of amino acids into different heterocyclic systems is a common strategy in organic synthesis. beilstein-journals.org For instance, related cyclic β-amino acids have been converted into bicyclic lactones. beilstein-journals.org

However, specific examples of this compound being converted into other N-heterocyclic derivatives are not described in the reviewed literature. Research detailing its reactivity in cyclization, condensation, or rearrangement reactions to form new heterocyclic systems remains to be published.

Role in Supramolecular Chemistry and Functional Materials

Design and Synthesis of Peptide Ligand Derivatives

The journey from Methyl 1-aminocyclohexane-1-carboxylate to a functional supramolecular component begins with its incorporation into larger, meticulously designed ligand structures. A prominent design strategy involves creating C2-symmetric bis-tridentate ligands. In this approach, the chiral amino acid acts as a foundational unit from which two coordination arms are extended, often separated by a rigid spacer.

The synthesis process typically starts with the protection of the amino group of 1-aminocyclohexane-1-carboxylic acid, for instance, using a tert-butyloxycarbonyl (Boc) group. This protected amino acid is then coupled with other molecular fragments to build the final ligand. The design principle is to attach a chiral group, derived from the amino acid, to a structure that can transfer this chirality to a metal center upon coordination, an effect known as the chiral domino effect. polyu.edu.hk This precise control over the ligand's shape and electronic properties is paramount for programming the subsequent self-assembly processes.

Metal Ion Coordination and Self-Assembly Processes

Ligands derived from this compound are particularly effective in coordinating with metal ions to form well-defined supramolecular structures through self-assembly. When these ligands are introduced to a solution containing metal salts, typically lanthanide triflates, they spontaneously organize into thermodynamically stable, higher-order complexes. The inherent rigidity and steric bulk of the cyclohexyl group play a pivotal role in preventing the formation of ill-defined polymeric species, instead favoring discrete, symmetrical assemblies.

The coordination of these C2-symmetric ligands with lanthanide ions (Ln³⁺) is a powerful method for constructing elaborate molecular architectures. Research has demonstrated that these components readily self-assemble into complex structures, such as dinuclear triple-stranded helicates ([Ln₂L₃]) and, under specific conditions, tetranuclear tetrahedra ([Ln₄L₆]), where 'L' represents the ligand. polyu.edu.hk The formation of these species is a delicate interplay of factors including ligand design, metal ion choice, and reaction conditions.

The 1-aminocyclohexane-1-carboxylate unit is central to controlling the coordination event. The bulky, non-planar cyclohexyl group introduces significant steric hindrance, which dictates the approach trajectory of the metal ion and influences the final geometry of the complex. This steric demand helps to enforce a specific coordination number and geometry around the lanthanide ion, which is otherwise notoriously flexible. By pre-organizing the coordination environment, the amino acid unit ensures that the self-assembly process is highly specific, leading to the desired supramolecular product with high fidelity.

Helicate-to-Tetrahedron Transformations

One of the most fascinating behaviors observed with these systems is the transformation of simpler structures into more complex ones, such as the conversion of a dinuclear helicate into a tetranuclear tetrahedron or cage. polyu.edu.hk This process represents a significant increase in structural complexity and is not merely a simple aggregation. It involves the dissociation of the initial helicate structures and their reassembly into a larger, more intricate architecture. This transformation can be triggered by changes in concentration or the introduction of specific solvents.

The structure of the ligand, particularly the length and flexibility of the spacer connecting the two coordination sites, has a profound impact on the resulting supramolecular architecture. Studies comparing ligands with identical coordination units but different spacers reveal that even subtle changes can dictate the outcome of the self-assembly process. polyu.edu.hk A shorter, more rigid spacer might favor the formation of a compact tetranuclear cage, whereas a longer, more flexible spacer may only yield the dinuclear helicate. This demonstrates that the distance between the metal-chelating groups is a critical parameter governing the final supramolecular form. polyu.edu.hk

| Ligand Feature | Resulting Supramolecular Structure | Transformation Potential |

| Short Spacer | Dinuclear Helicate ([Ln₂L₃]) | Can transform into Tetranuclear Tetrahedron ([Ln₄L₆]) |

| Long Spacer | Dinuclear Helicate ([Ln₂L₃]) | No transformation to tetrahedron observed |

This interactive table summarizes the influence of ligand spacer length on the formation of supramolecular structures.

The choice of the lanthanide ion is also a crucial factor influencing the stability and formation of these complex structures. The gradual decrease in ionic radius across the lanthanide series (the "lanthanide contraction") means that different lanthanide ions have slightly different sizes and coordination preferences. Research has shown that the stability of the tetranuclear tetrahedron is dependent on the size of the lanthanide's ionic radius. polyu.edu.hk For instance, larger lanthanide ions may preferentially form the stable helicate, while smaller ions can support the formation of a stable tetranuclear cage. This size-dependent stability allows for a degree of control over the self-assembly process simply by selecting the appropriate lanthanide ion.

| Lanthanide Ion Position | Ionic Radius | Preferred Supramolecular Assembly |

| Early (e.g., La³⁺) | Larger | Stable Dinuclear Helicate |

| Mid-to-Late (e.g., Eu³⁺, Lu³⁺) | Smaller | Can form both Helicate and stable Tetranuclear Tetrahedron |

This interactive table illustrates how the ionic radius of the lanthanide cation affects the stability and preference of the resulting supramolecular assembly.

Chiral Discrimination in Supramolecular Systems

The specific role of this compound in chiral discrimination within supramolecular systems is not extensively documented in publicly available research. However, the principles of chiral discrimination in supramolecular chemistry, particularly for structurally related molecules such as amino acid esters and cyclohexane (B81311) derivatives, can provide insight into its potential applications. Chiral recognition is a fundamental process in supramolecular chemistry where a chiral host molecule selectively interacts with one enantiomer of a chiral guest molecule, leading to the formation of diastereomeric host-guest complexes with different stabilities. nih.govmdpi.com

The process of chiral discrimination relies on the precise spatial arrangement of functional groups in both the host and guest, which allows for differential non-covalent interactions. These interactions can include hydrogen bonding, electrostatic interactions, hydrophobic interactions, and π-π stacking. For effective chiral recognition to occur, there must be at least three points of interaction between the chiral host and the guest, a concept often referred to as the "three-point interaction model."

In the context of amino acid derivatives, which share functional similarities with this compound, various supramolecular systems have been developed for chiral discrimination. For instance, macrocyclic hosts like crown ethers and cyclodextrins have been employed to recognize the chirality of amino acid esters. nih.govrsc.org These hosts possess chiral cavities that can preferentially bind one enantiomer over the other. The selectivity of this binding is often influenced by the solvent, as the coordinating strength of the solvent can affect the binding affinity and selectivity of the receptor. nih.govnih.gov

Furthermore, synthetic receptors incorporating moieties capable of forming multiple hydrogen bonds, such as those derived from α-aminoxy acids, have been shown to act as chiral shift reagents for carboxylic acids, allowing for the determination of enantiomeric purities using NMR spectroscopy. nih.gov The design of such receptors often involves creating a C2-symmetric structure to enhance enantioselective recognition of carboxylates. nih.gov

While direct research on this compound is lacking in this specific area, its structural components—a primary amine, a methyl ester, and a cyclohexane ring—suggest that it could potentially serve as a chiral guest in various supramolecular systems. The cyclohexane ring provides a rigid scaffold, while the amino and ester groups offer sites for hydrogen bonding and other electrostatic interactions. The chirality at the C1 position would be the basis for discrimination by a suitable chiral host.

The table below summarizes general approaches to chiral discrimination of related compounds, which could be hypothetically extended to this compound.

| Host System | Guest Type | Key Interactions | Application |

| Glucose-based crown ether | Amino acid methyl esters | Hydrogen bonding, hydrophobic interactions | Chiral recognition in aqueous and organic solvents. nih.govrsc.org |

| C2-symmetric receptor from α-aminoxy acids | Carboxylic acids | Hydrogen bonding | Chiral shift reagent for NMR analysis. nih.gov |

| Cyclodextrins | Chiral guests with hydrophobic moieties | Host-guest inclusion, hydrophobic interactions | Enantioselective sensing and separation. mdpi.com |

| Calixarenes and Resorcinarenes | Amino acids | Stereoselective interactions at interfaces | Chiral sensing. mdpi.com |

Future research could explore the design of specific host molecules, such as chiral calixarenes or functionalized cyclodextrins, that are capable of selectively binding one enantiomer of this compound. Such studies would contribute to the broader understanding of chiral recognition in supramolecular chemistry and could lead to the development of new methods for enantioselective separation and sensing.

Stereoselective Synthesis and Chiral Induction

Asymmetric Synthetic Approaches Utilizing Methyl 1-aminocyclohexane-1-carboxylate

While the direct asymmetric synthesis of α,α-disubstituted α-amino acids is a formidable challenge due to steric hindrance, these compounds, including this compound, serve as important building blocks and precursors for bioactive molecules. nih.gov The principles of asymmetric synthesis, which aim to create a specific stereoisomer, can be applied by using this compound as a chiral synthon.

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.orgnumberanalytics.com Although specific documented examples of this compound as a chiral auxiliary are not prevalent, its rigid cyclic structure is an advantageous feature for such applications. The cyclohexane (B81311) ring restricts conformational flexibility, providing a well-defined steric environment that can direct the approach of a reagent to a prochiral center. scielo.org.mx

The general strategy involves covalently attaching the chiral auxiliary (in this case, a derivative of 1-aminocyclohexane-1-carboxylic acid) to an achiral substrate. The inherent chirality of the auxiliary then guides the subsequent chemical transformation, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product and ideally allowing for the recovery of the auxiliary. wikipedia.orgscielo.org.mx The effectiveness of such an approach is often determined by the degree of diastereoselectivity achieved in the key stereocenter-forming step.

Table 1: Common Strategies in Asymmetric Synthesis

| Strategy | Description | Key Feature |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org | Reversible attachment; high diastereoselectivity. |

| Chiral Catalyst | A small amount of a chiral catalyst creates a chiral environment for the reaction. | Catalytic turnover; high enantioselectivity. |

| Chiral Pool Synthesis | A readily available enantiopure natural product is used as a starting material. | Inherent chirality from a natural source. |

Diastereomer Separations and Chiral Auxiliary Applications

The separation of enantiomers, a process known as resolution, is a critical technique in stereochemistry. Since enantiomers possess identical physical properties, direct separation is often impossible. The strategy of diastereomer formation provides a classical and effective solution. libretexts.org This involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent. libretexts.org The resulting products are diastereomers, which have distinct physical properties, such as solubility and melting point, allowing for their separation by methods like fractional crystallization or chromatography. libretexts.org

In the context of this compound derivatives, this principle can be readily applied. The racemic free acid (1-aminocyclohexane-1-carboxylic acid) can be resolved by forming diastereomeric salts with a chiral base, such as (S)-phenylethylamine or naturally occurring alkaloids like brucine. libretexts.orgnih.gov Conversely, the amino group of the racemic ester can be reacted with a chiral acid, like (+)-tartaric acid, to form diastereomeric ammonium (B1175870) salts. libretexts.org

Once the diastereomers are separated, the original enantiomers can be regenerated by reversing the salt formation reaction, typically by treatment with a strong acid or base. libretexts.orglibretexts.org

Table 2: Example of Diastereomeric Salt Resolution

| Racemic Mixture | Chiral Resolving Agent | Diastereomers Formed | Separation Method |

|---|---|---|---|

| (R/S)-1-Aminocyclohexane-1-carboxylic acid | (R)-1-Phenylethylamine | (R,R)-Salt and (S,R)-Salt | Fractional Crystallization |

The application as a chiral auxiliary is another facet of its utility. The compound can be incorporated into a molecule to direct a subsequent stereoselective reaction, such as an alkylation or an aldol (B89426) reaction. The steric bulk of the cyclohexane ring would influence the trajectory of incoming reagents, favoring one stereochemical outcome. After the reaction, the auxiliary can be cleaved from the product. wikipedia.org

Point Chirality in Lanthanide Complex Formation

The coordination chemistry of lanthanide ions is characterized by high and variable coordination numbers (typically 7 to 10), which can lead to the formation of chiral complexes. mdpi.com When a chiral ligand, such as an amino acid, coordinates to a lanthanide ion, the chirality of the ligand can be transferred to the complex as a whole. mdpi.comwikipedia.org Amino acids typically coordinate to lanthanide ions through their carboxylate groups, often acting as bridging ligands to form dimeric or polymeric structures. mdpi.com

This compound possesses a stereogenic center at its α-carbon, which is a source of point chirality. When this chiral ligand coordinates with a lanthanide(III) ion, this stereocenter influences the spatial arrangement of the ligands around the metal center. The use of an enantiopure form of the ligand can result in the formation of a single enantiomer of the resulting coordination complex. mdpi.com For instance, studies with the amino acid alanine (B10760859) have shown that its homochirality leads to the formation of non-centrosymmetric dimeric lanthanide complexes. mdpi.com

The resulting chiral lanthanide complexes can exhibit unique photophysical properties, such as induced circular dichroism (CD) or circularly polarized luminescence (CPL), which are sensitive probes of the chiral environment around the metal ion. nih.gov These properties are of interest for applications in chiral sensing and asymmetric catalysis. The rigid cyclohexane backbone of this compound could enforce a specific, well-defined coordination geometry, potentially enhancing the chiroptical properties of its lanthanide complexes.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Aminocyclohexane-1-carboxylic acid |

| (S)-Phenylethylamine |

| Tartaric Acid |

| Brucine |

Research Methodologies and Characterization Techniques

Spectroscopic Analysis for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for determining the precise molecular structure of newly synthesized derivatives of Methyl 1-aminocyclohexane-1-carboxylate. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq

¹H NMR Spectroscopy identifies the chemical environment of hydrogen atoms (protons). The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern reveals the number of neighboring protons. For a typical derivative of this compound, one would expect to see signals corresponding to the methyl ester protons, the amine proton(s), and the various protons on the cyclohexane (B81311) ring.

¹³C NMR Spectroscopy provides information on the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing chemists to confirm the presence of key structural features like the carbonyl carbon of the ester, the quaternary carbon attached to the amine and ester groups, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, which is reported in wavenumbers (cm⁻¹). ucla.edu For an ester like this compound, key absorption bands would confirm its identity. orgchemboulder.comspectroscopyonline.com

The table below summarizes the expected spectroscopic data for the parent compound, which serves as a baseline for analyzing its derivatives.

| Technique | Functional Group/Atom | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Cyclohexane ring protons (-CH₂-) | ~1.2-2.0 ppm |

| Amine protons (-NH₂) | ~1.5-3.0 ppm (variable, broad) | |

| Methyl ester protons (-OCH₃) | ~3.6-3.8 ppm | |

| ¹³C NMR | Cyclohexane ring carbons (-CH₂-) | ~20-40 ppm |

| Quaternary carbon (-C(NH₂)(COOCH₃)-) | ~55-65 ppm | |

| Methyl ester carbon (-OCH₃) | ~50-55 ppm | |

| Ester carbonyl carbon (-C=O) | ~170-175 ppm | |

| IR Spectroscopy | N-H Stretch (amine) | 3300-3500 cm⁻¹ (m) |

| C-H Stretch (alkane) | 2850-2950 cm⁻¹ (s) | |

| C=O Stretch (ester) | 1735-1750 cm⁻¹ (s) | |

| C-O Stretch (ester) | 1000-1300 cm⁻¹ (s) | |

| Data are estimates based on typical values for similar functional groups. ppm = parts per million; s = strong; m = medium. |

Mass Spectrometry for Supramolecular Complex Characterization

Mass spectrometry (MS) is a powerful technique for analyzing the mass-to-charge ratio (m/z) of ions, which is pivotal in the study of supramolecular complexes. In this context, molecules like this compound can act as a "guest" that binds non-covalently to a larger "host" molecule, such as a crown ether or cyclodextrin.

Soft ionization techniques are essential for this analysis because they can transfer these fragile, non-covalent assemblies from solution into the gas phase without breaking them apart. nih.gov

Electrospray Ionization (ESI-MS) is a widely used soft ionization method for analyzing large, thermally labile molecules and non-covalent complexes. nih.govcreative-proteomics.com It is particularly effective for studying host-guest systems in solution. jst.go.jpacs.org

Fast Atom Bombardment (FAB-MS) is another soft ionization technique where the sample, dissolved in a non-volatile liquid matrix like glycerol, is bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon). wikipedia.orgcreative-proteomics.com This process desorbs and ionizes the host-guest complexes, allowing for their detection by the mass spectrometer. umd.edu

The resulting mass spectrum will show a peak corresponding to the intact supramolecular complex (e.g., [Host+Guest+H]⁺), confirming the interaction and providing information on the stoichiometry of the complex.

| Component | Example | Hypothetical Mass (Da) | Observed Ion in MS | Hypothetical m/z |

| Guest | This compound | 157 | [Host+Guest+H]⁺ | 412 |

| Host | 18-Crown-6 | 264 | ||

| This table illustrates a hypothetical host-guest complex. The observed m/z corresponds to the protonated complex. |

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental for both the analysis of reaction mixtures and the purification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture in a liquid mobile phase. nih.gov

Reversed-Phase HPLC (RP-HPLC) is frequently used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile. researchgate.net This is suitable for separating the compound from less polar impurities.

Chiral HPLC is critical for separating the enantiomers (non-superimposable mirror images) of the compound. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. phenomenex.comamericanpharmaceuticalreview.com Polysaccharide-based CSPs are commonly used for the separation of amino acid esters and related chiral compounds. yakhak.orgresearchgate.net

Gas Chromatography (GC) separates compounds based on their volatility after they are vaporized in a heated inlet. Due to the high polarity and low volatility of amino acid esters, derivatization is typically required before GC analysis. nih.gov This process converts the polar amine and carboxyl groups into less polar, more volatile functional groups. jfda-online.com

Derivatization: A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens on the amine group with a trimethylsilyl (B98337) (TMS) group, increasing volatility. thermofisher.com

Analysis: The derivatized analyte is then injected into the GC, where it is separated on a column (e.g., with a 5% phenyl methylpolysiloxane stationary phase) and detected, often by a mass spectrometer (GC-MS). nih.gov

The following table compares the typical application of these two major chromatographic techniques.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Analyte State | Solution | Vaporized |

| Derivatization | Often not required; may be used for detection enhancement. | Mandatory to increase volatility. |

| Typical Stationary Phase | C18 (Reversed-Phase), Chiral Stationary Phases (e.g., polysaccharide-based) | Polysiloxane-based (e.g., 5% phenyl) |

| Typical Mobile Phase | Liquid (e.g., Acetonitrile/Water) | Inert Gas (e.g., Helium, Nitrogen) |

| Primary Application | Purification, analysis of mixtures, enantiomeric separation. sigmaaldrich.com | Analysis of volatile or derivatized compounds. |

Q & A

Basic: What are the recommended synthetic routes for preparing Methyl 1-aminocyclohexane-1-carboxylate, and how can purity be optimized?

Methodological Answer:

The synthesis often involves cyclohexane derivatives as precursors. For example, 1-amino-1-cyclohexanecarboxylic acid (CAS 2756-85-6) can serve as a starting material, with esterification using methanol under acidic conditions . Purity optimization requires rigorous purification via column chromatography or recrystallization. Characterization by HPLC (High-Performance Liquid Chromatography) and NMR is critical to confirm the absence of byproducts like unreacted carboxylic acid or methyl esters of related cyclohexane derivatives .

Basic: Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with cyclohexane ring protons appearing as complex multiplet signals (δ 1.2–2.5 ppm) and the ester carbonyl at ~170 ppm .

- UV-Vis Spectrophotometry : Used in enzymatic studies to monitor decarboxylation kinetics (e.g., λ = 420 nm for PLP cofactor interactions) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 172.17 g/mol for C₈H₁₃NO₂) .

Advanced: How does the geminal ester group in this compound influence γ-C(sp³)-H functionalization in catalytic reactions?

Methodological Answer:

The geminal ester acts as a directing group (DG) in Pd-catalyzed γ-C-H alkenylation. For example, with picolinamide DGs, the ester stabilizes transition states via coordination to the metal center, enabling regioselective functionalization at the γ-position. Control experiments show no reaction when the ester is absent, confirming its necessity . Kinetic studies should compare turnover frequencies (TOF) with/without the ester under identical conditions.

Advanced: What mechanistic insights have been gained from studying this compound in enzymatic decarboxylation?

Methodological Answer:

Dialkylglycine decarboxylase (DGD) studies reveal substrate specificity:

- AC6C (1-aminocyclohexane-1-carboxylate) shows a biphasic kinetic profile (k₁ = 0.12 s⁻¹, k₂ = 0.03 s⁻¹) compared to AC5C (cyclopentane analog), indicating steric effects on active-site binding .

- Global fitting of multiwavelength UV-Vis data to a two-exponential model (Specfit software) resolves intermediate species during the reaction .

Advanced: How can contradictory kinetic data from substrate analogs (e.g., AC5C vs. AC6C) be reconciled in enzymatic studies?

Methodological Answer:

Contradictions arise from differences in ring strain and steric bulk. For AC6C (cyclohexane), slower decarboxylation rates (k = 0.03 s⁻¹) versus AC5C (k = 0.15 s⁻¹) suggest reduced compatibility with the enzyme’s active site. Molecular dynamics simulations and mutagenesis (e.g., R406M variant) can identify residues critical for substrate discrimination .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : EN 166-compliant safety goggles, nitrile gloves, and flame-resistant lab coats .

- Ventilation : Use fume hoods to avoid inhalation (TLV < 1 ppm).

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases to prevent exothermic decomposition .

Advanced: How can computational modeling aid in predicting the reactivity of this compound derivatives?

Methodological Answer:

- InChI Key/SMILES : Canonical SMILES (e.g.,

COC(=O)C1(CCCCC1)NC(=O)N1CCCC2=C[C@H]3C[C@H]([C@H]12)CN1CCCC[C@H]31) enable 3D structure generation for docking studies . - DFT Calculations : Optimize transition-state geometries to predict regioselectivity in catalytic reactions (e.g., B3LYP/6-31G* level) .

Methodological: What guidelines ensure reproducibility in synthesizing and reporting this compound derivatives?

Methodological Answer:

- Experimental Detail : Follow Beilstein Journal guidelines: report catalyst loadings, solvent purity, and reaction times. For new compounds, include HRMS, elemental analysis, and NMR spectra .

- Data Sharing : Provide raw spectral data (e.g., .JCAMP-DX files for NMR) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.